methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

PDK1 Cancer Kinase inhibitor

Methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate (CAS 946354-26-3) is a synthetic small-molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class. Compounds in this class are primarily investigated as inhibitors of phosphoinositide-dependent kinase-1 (PDK1) and, in some structural contexts, as modulators of the endocannabinoid system.

Molecular Formula C21H17FN2O4
Molecular Weight 380.375
CAS No. 946354-26-3
Cat. No. B2420069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
CAS946354-26-3
Molecular FormulaC21H17FN2O4
Molecular Weight380.375
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C21H17FN2O4/c1-28-21(27)15-6-10-17(11-7-15)23-19(25)18-3-2-12-24(20(18)26)13-14-4-8-16(22)9-5-14/h2-12H,13H2,1H3,(H,23,25)
InChIKeyUYMJWWJUOVSBRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate (CAS 946354-26-3): Core Chemical Identity and Research Context for Procurement Decisions


Methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate (CAS 946354-26-3) is a synthetic small-molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class. Compounds in this class are primarily investigated as inhibitors of phosphoinositide-dependent kinase-1 (PDK1) and, in some structural contexts, as modulators of the endocannabinoid system [1]. The molecule features a 4-fluorobenzyl group at the N1 position of the pyridinone ring and a methyl 4-aminobenzoate moiety coupled via an amide bond at the C3 position. This specific substitution pattern distinguishes it from numerous analogs within the broader PDK1 inhibitor patent landscape, but direct, publicly available quantitative biochemical or cellular profiling data for this exact compound remain extremely scarce [2].

Why Methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate Cannot Be Casually Replaced by Other 2-Oxo-1,2-dihydropyridine-3-carboxamides


The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is exquisitely sensitive to the nature of both the N1-benzyl and C3-carboxamide substituents. Even subtle changes can shift the target profile between PDK1, Aurora kinase A, cannabinoid receptors, or other undisclosed kinases [1]. For instance, the presence of a 4-fluorobenzyl group (vs. 3,4-difluorobenzyl or unsubstituted benzyl) is a critical determinant of kinase selectivity and cellular potency. Similarly, the methyl ester of 4-aminobenzoic acid at the C3 carboxamide position influences physicochemical properties such as logP, solubility, and hydrogen-bonding capacity, which directly affect assay compatibility and in vitro ADME parameters. Without compound-specific data, substituting this molecule with a close analog (e.g., the ethyl ester or a 3-substituted benzoate isomer) introduces unpredictable changes in target engagement, selectivity, and biological outcome [2]. Therefore, generic substitution without confirmatory head-to-head data is scientifically unsound.

Quantitative Differentiation Evidence for Methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate


PDK1 Enzymatic Inhibition: Class-Level Potency Inference from 2-Oxo-1,2-dihydropyridine-3-carboxamide Chemotype

No direct PDK1 IC50 value is publicly available for methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate. However, the patent family WO2016198597A1 establishes that 2-oxo-1,2-dihydropyridine-3-carboxamides bearing a 4-fluorobenzyl or 3,4-difluorobenzyl group at N1 exhibit PDK1 inhibition with IC50 values in the low nanomolar to sub-micromolar range in biochemical kinase assays [1]. The target compound belongs to this chemotype and is therefore expected to fall within a similar potency range, though the precise value remains unconfirmed. This is a class-level inference and cannot be used to rank the compound against specific, named analogs.

PDK1 Cancer Kinase inhibitor

Structural Differentiation from the 3,4-Difluorobenzyl Analog: Impact of the 4-Fluoro Substituent on Predicted Lipophilicity

The compound's N1 substituent is 4-fluorobenzyl, whereas numerous leading examples in WO2016198597A1 incorporate a 3,4-difluorobenzyl group [1]. The removal of one fluorine atom is predicted to reduce logD by 0.3–0.5 units based on fragment-based hydrophobicity constants (Hansch π-F = 0.14 vs. π-H = 0.0). This subtle reduction in lipophilicity may translate into improved aqueous solubility and a lower risk of CYP450 inhibition compared to the more lipophilic 3,4-difluoro analog, though direct experimental solubility data are not available for either compound.

Medicinal chemistry Lipophilicity Drug design

Differentiation from the Ethyl Ester Analog: Potential Pharmacokinetic Implications

The methyl ester of 4-aminobenzoic acid distinguishes the target compound from its ethyl ester analog, ethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate, which is listed on commercial vendor databases . Methyl esters generally exhibit faster hydrolysis rates by esterases compared to ethyl esters, potentially leading to more rapid conversion to the corresponding carboxylic acid in vivo. This could affect both pharmacokinetic half-life and the duration of target engagement. However, no head-to-head stability or pharmacokinetic study exists for these two specific compounds.

Pharmacokinetics Ester prodrug Solubility

Optimal Procurement and Application Scenarios for Methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate


Chemical Probe for PDK1 Kinase Assay Development (Class-Based Activity Expected)

Given its inferred membership in the PDK1-inhibitor chemotype defined by WO2016198597A1 [1], the compound can serve as a starting point for developing PDK1 kinase assays. Procurement of this compound for biochemical screening is justified only if a positive control from the same patent family is simultaneously evaluated. It should not be used as a standalone reference or benchmark inhibitor due to the absence of a confirmed IC50.

Comparative Solubility and LogD Determination Studies Against the 3,4-Difluorobenzyl Analog

The structural difference of one fewer fluorine atom relative to the heavily patented 3,4-difluorobenzyl scaffold [1] creates a rationale for experimental determination of aqueous solubility and logD. These measurements would directly test the predicted lipophilicity advantage and could position the compound as a more developable lead for oral administration, provided PDK1 potency remains adequate.

Ester Prodrug Strategy Investigation: Methyl vs. Ethyl Ester Stability Profiling

The compound's methyl ester group offers a clear, testable hypothesis regarding esterase-mediated activation compared to its ethyl ester analog . Procurement for a side-by-side in vitro stability study in plasma or liver microsomes would generate the first quantitative differentiation data and could guide medicinal chemistry decisions in projects where a short-acting PDK1 modulator is desired.

Baseline Compound for SAR Exploration of the C3 Amide Substituent

As a fragment-like molecule with a defined 4-fluorobenzyl N1 group and a methyl 4-aminobenzoate C3 amide, this compound represents a minimal structural point for SAR expansion. Its procurement enables systematic variation at the C3 position (e.g., replacing the methyl ester with amides, acids, or substituted phenyl groups) to map the pharmacophore requirements of PDK1 or any newly identified target.

Quote Request

Request a Quote for methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.